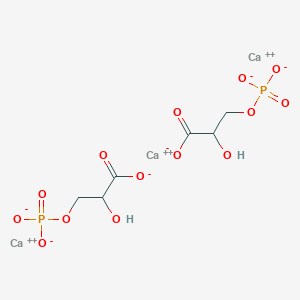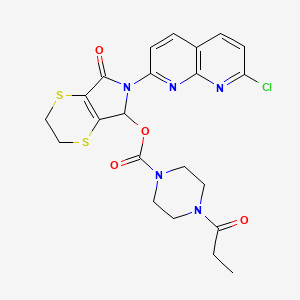![molecular formula C5H6 B13764585 Bicyclo[2.1.0]pent-2-ene CAS No. 5164-35-2](/img/structure/B13764585.png)
Bicyclo[2.1.0]pent-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.1.0]pent-2-ene is an organic compound with the molecular formula C₅H₆. It is a bicyclic hydrocarbon featuring a cyclopropane ring fused to a cyclobutene ring. This compound is known for its strained ring system, which imparts unique chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[2.1.0]pent-2-ene can be synthesized through various methods. One common approach involves the thermal isomerization of cyclopentadiene. This reaction is typically carried out in the gas phase at elevated temperatures ranging from 26.0°C to 108.4°C and at pressures from approximately 0.2 to 760 torr . The rate constants for this reaction fit the Arrhenius equation, indicating a well-defined activation energy .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis in a laboratory setting often involves the use of cyclopentadiene as a precursor. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.1.0]pent-2-ene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less strained ring systems.
Substitution: Substitution reactions can introduce different functional groups onto the bicyclic framework.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bromine, bromotrichloromethane, t-butyl hypochlorite, di-t-butyl peroxide, and N-bromosuccinimide. These reagents facilitate radical reactions, leading to the formation of various substituted products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, radical reactions with bromine can yield brominated derivatives, while oxidation reactions can produce oxygenated compounds .
Aplicaciones Científicas De Investigación
Bicyclo[2.1.0]pent-2-ene has several scientific research applications, including:
Chemistry: The compound is used as a model system to study strained ring systems and their reactivity.
Biology: Research on this compound contributes to understanding the behavior of strained ring systems in biological environments.
Medicine: While direct medical applications are limited, the compound’s derivatives may have potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of bicyclo[2.1.0]pent-2-ene involves its unique strained ring system, which makes it highly reactive. The compound can undergo various reactions, including isomerization and cycloaddition, due to the high ring strain. These reactions often proceed through radical intermediates or concerted mechanisms, depending on the specific conditions .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadiene: A precursor to bicyclo[2.1.0]pent-2-ene, cyclopentadiene is a five-membered ring compound with similar reactivity.
Bicyclo[1.1.0]butane: Another strained bicyclic compound, bicyclo[1.1.0]butane features a cyclopropane ring fused to a cyclobutane ring.
Bicyclo[3.1.0]hex-2-ene: This compound has a six-membered ring fused to a cyclopropane ring, exhibiting similar reactivity due to ring strain.
Uniqueness
This compound is unique due to its specific ring system, which imparts distinct reactivity and chemical properties. The compound’s ability to undergo various reactions, including isomerization and cycloaddition, makes it a valuable model system for studying strained ring systems .
Propiedades
Número CAS |
5164-35-2 |
|---|---|
Fórmula molecular |
C5H6 |
Peso molecular |
66.10 g/mol |
Nombre IUPAC |
bicyclo[2.1.0]pent-2-ene |
InChI |
InChI=1S/C5H6/c1-2-5-3-4(1)5/h1-2,4-5H,3H2 |
Clave InChI |
CGKPQMCLTLUAOW-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


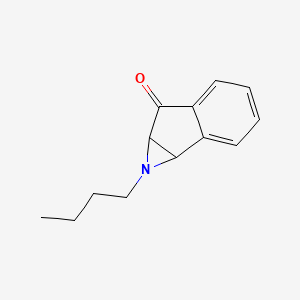
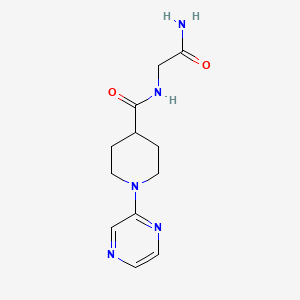
![Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester](/img/structure/B13764519.png)

![Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester](/img/structure/B13764528.png)
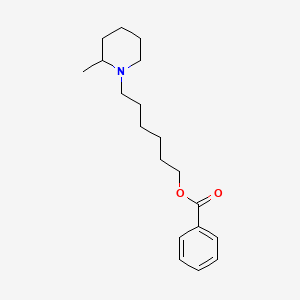
![8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13764539.png)
![Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B13764542.png)
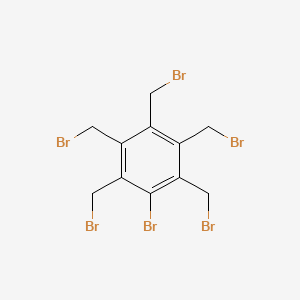

![1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13764571.png)
